molecular formula C20H19NO6 B2480847 Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate CAS No. 477499-75-5

Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate

Cat. No. B2480847
CAS RN: 477499-75-5
M. Wt: 369.373
InChI Key: NQCAQHREUACKCK-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate likely belongs to the class of compounds known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. The compound's structure suggests it could have interesting chemical and physical properties due to the presence of the benzofuran core, a dimethoxybenzoyl group, and an amino acid ester linkage.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step reactions, starting from precursors like benzofuran carboxylates or dimethoxybenzaldehydes. These methods might include condensation reactions, protection-deprotection strategies, and the use of coupling agents to introduce the amino component (Gao et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is typically characterized using techniques such as NMR, IR, and X-ray crystallography. The benzofuran ring system is known for its planarity and ability to engage in π-π stacking, contributing to its solid-state organization and potentially affecting its reactivity and interaction with biological targets (Yeong et al., 2018).

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate is a compound that has attracted interest due to its potential applications in various scientific research fields. This interest is partly due to its structural complexity and the presence of both benzofuran and carboxylate groups, which may impart unique chemical and physical properties. For instance, the synthesis and characterization of related compounds have been explored, demonstrating the compound's relevance in the development of new chemical entities with potential biological activities. For example, Spoorthy et al. (2021) conducted studies on the synthesis, characterization, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, revealing insights into the chemical versatility and potential application areas of such compounds (Spoorthy et al., 2021).

Optical Characterizations and Applications

The optical properties of compounds structurally related to this compound have also been a subject of study. For example, Elkanzi et al. (2020) investigated the design, fabrication, and optical characterizations of pyrimidine fused quinolone carboxylate moiety for photodiode applications. Such research highlights the potential of benzofuran derivatives in the development of new materials for electronic and optical applications, suggesting that this compound could play a role in these areas as well (Elkanzi et al., 2020).

Biological Evaluation

The potential for biological activity of compounds similar to this compound has been explored through various synthetic and evaluation studies. For instance, Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on a structurally related compound, highlighting the therapeutic potential of benzofuran derivatives in cancer treatment. This demonstrates the broader relevance of such compounds in medicinal chemistry and drug discovery efforts (Gad et al., 2020).

properties

IUPAC Name

ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(15-7-5-6-8-16(15)27-18)21-19(22)12-9-13(24-2)11-14(10-12)25-3/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCAQHREUACKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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